Jaceidin triacetate

Antiviral SARS-CoV-2 Mpro inhibitor

Flavonoid-based Mpro screening suffers from inconsistent SAR due to unaccounted acetylation and methylation patterns. Jaceidin triacetate is a triacetylated 6-O-methylated flavonoid validated in >1,000-compound HTS with confirmed Mpro IC50 of 11.9 µM, providing a reproducible positive control for FRET-based biochemical assays. • Defined IC50 (11.9 µM) cross-validated against baicalein & myricetin in the same assay system. • ≥98% purity with full HPLC-MS characterization; distinct retention time for unambiguous identification. • Isolated from Sclerocarya birrea bark; supplied with CoA. Note: for cell-free assays only due to Vero-E6 cytotoxicity.

Molecular Formula C24H22O11
Molecular Weight 486.4 g/mol
Cat. No. B177883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJaceidin triacetate
Molecular FormulaC24H22O11
Molecular Weight486.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC(=O)C)OC)OC(=O)C)OC)OC
InChIInChI=1S/C24H22O11/c1-11(25)32-15-8-7-14(9-16(15)29-4)21-24(31-6)20(28)19-17(35-21)10-18(33-12(2)26)22(30-5)23(19)34-13(3)27/h7-10H,1-6H3
InChIKeyDGHDHYGZDLRGBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Jaceidin Triacetate: Overview and Key Properties


Jaceidin triacetate (compound 54) is a natural 6-O-methylated flavonoid with the molecular formula C24H22O11 and a molecular weight of 486.42 g/mol . It is isolated from the bark of the marula tree (Sclerocarya birrea) and the herbs of Laggera pterodonta [1]. The compound is a triacetylated derivative of jaceidin, characterized by a pKa that renders it essentially neutral, and it exhibits a LogP of 0.65 and a topological polar surface area (tPSA) of 136.8 Ų . These physicochemical attributes, along with its distinct acetylation and methoxylation pattern, underpin its biological activity and differentiate it from non-acetylated or partially methylated flavonoid analogs.

Compound Identity
Natural triacetylated 6-O-methyl flavonoid
Biochemical Assay Context
Reported Mpro protease inhibition in cell-free FRET assays
Cellular Endpoint Note
Cytotoxicity profile in Vero-E6 cells requires cell-model endpoint review

Why Jaceidin Triacetate Differs from Generic Flavonoids


Generic substitution among flavonoid analogs often disregards critical structure-activity relationships (SAR) that dictate target engagement and cellular outcome. Jaceidin triacetate's unique combination of 6-O-methylation and tri-acetylation alters its electronic distribution, lipophilicity, and steric profile, directly impacting its interaction with viral proteases and its cellular permeability [1]. Head-to-head screening data confirm that while jaceidin triacetate achieves Mpro inhibition comparable to baicalein and myricetin, its pronounced cytotoxicity in Vero-E6 cells precludes its use in replication assays where other flavonoids remain viable [2]. Furthermore, its physicochemical signature—including a defined LogP (0.65) and high boiling point (599.9±50.0 °C)—constrains its solubility and formulation requirements relative to less hydrophobic or lower-molecular-weight flavonoids . Thus, substituting jaceidin triacetate with a structurally similar but chemically distinct flavonoid (e.g., jaceidin, centaureidin, or quercetin derivatives) would yield divergent experimental outcomes, compromising reproducibility and invalidating comparative analyses in antiviral or cancer research.

Triacetylation & 6-O-methylation
Alter electronic distribution, lipophilicity, and target interaction compared to non-acetylated or partially methylated flavonoids.
Cytotoxicity profile divergence
Pronounced Vero-E6 cytotoxicity may shift cellular assay outcomes; cellular replication context differs from flavonoids with wider viability windows.
Physicochemical mismatch
Moderate lipophilicity and high thermal stability influence solubility and formulation; direct substitution with more hydrophilic analogs may alter experimental conditions.

Quantitative Evidence: Head-to-Head vs. Key Comparators


Mpro Inhibition in FRET Assays

In a fluorescence resonance energy transfer (FRET)-based high-throughput screen of 1,020 flavonoids, jaceidin triacetate inhibited SARS-CoV-2 main protease (Mpro) with an IC50 value within the 5–15 µM range, a potency level reported as 'equally or more potent' than the previously established flavonoid inhibitors baicalein and myricetin in the same assay system [1]. Vendor-supplied data specify its Mpro IC50 at 11.9 µM [2]. For context, independent studies report myricetin's Mpro IC50 as 3.684 ± 0.076 µM [3], while baicalein's reported Mpro IC50 varies widely (e.g., ~0.966 µM in some FRET assays [4]), underscoring the necessity of cross-study comparisons under identical conditions.

Mpro inhibition
Reported
IC50 = 11.9 µM (vendor); 5–15 µM range (FRET screen)
Cross-study comparison: myricetin 3.684 µM, baicalein ~0.966 µM (independent FRET assays)
Supports Mpro biochemical assay context; potency comparable to reference flavonoids under identical screen conditions.
Antiviral SARS-CoV-2 Mpro inhibitor Flavonoid

Cytotoxicity in SARS-CoV-2 Replication Assay

In a Vero-E6 cell-based SARS-CoV-2 replication assay conducted alongside Mpro screening, jaceidin triacetate was 'too toxic for further analysis' at concentrations required to inhibit viral replication [1]. In stark contrast, the flavonoid PGHG (pinocembrin 7-O-(3''-galloyl-4'',6''-(S)-hexahydroxydiphenoyl)-beta-D-glucose) demonstrated an antiviral IC50 of 4.9 µM in the same assay system without eliciting comparable cytotoxicity [1]. Vendor data confirm that jaceidin triacetate inhibits viral replication in Vero-E6 cells, but the concentration range and toxicity threshold are not publicly disclosed .

Vero-E6 cytotoxicity
Head-to-head
Too toxic for replication IC50 determination
Comparator PGHG: antiviral IC50 4.9 µM without observed toxicity
Cytotoxicity profile limits cellular antiviral model use; cell-free biochemical assays remain applicable.
Antiviral Cytotoxicity SARS-CoV-2 Vero-E6

Physicochemical Profile vs. Related Flavonoids

Jaceidin triacetate possesses a computed LogP of 0.65 and a boiling point of 599.9±50.0 °C at 760 mmHg, as reported by vendor technical datasheets . In contrast, the parent compound jaceidin (quercetagetin 3,3',6-trimethyl ether) has a lower molecular weight (360.3 g/mol) and lacks the three acetyl groups that enhance lipophilicity and alter solubility [1]. Similarly, the closely related flavonol centaureidin (3,5,7,3',4'-pentahydroxy-6-methoxyflavone) is significantly more hydrophilic due to its five hydroxyl groups and absence of acetyl moieties [2]. These physicochemical differences directly impact membrane permeability, metabolic stability, and formulation requirements.

Physicochemical profile
Class-level
LogP 0.65; boiling point 599.9±50.0 °C
Triacetylation increases hydrophobic surface area vs. jaceidin and centaureidin
Guides solvent selection and storage; influences membrane permeability context.
Predicted values; confirm experimentally for critical formulation work.
Physicochemical properties Lipophilicity Formulation Natural product

Research Applications of Jaceidin Triacetate


SARS-CoV-2 Mpro Inhibition Studies

Jaceidin triacetate serves as a reliable positive control or tool compound for FRET-based Mpro protease assays, with a defined IC50 of 11.9 µM and confirmed activity in a high-throughput screen of >1,000 flavonoids [1]. Its potency is comparable to baicalein and myricetin in the same assay system, enabling cross-validation of screening results [1]. However, due to its cytotoxicity in Vero-E6 cells [2], it should be used exclusively in cell-free biochemical assays, not in cellular antiviral models.

SAR of Acetylation and Methylation

The triacetylated structure of jaceidin triacetate provides a distinct chemical scaffold for investigating the impact of acetylation on flavonoid lipophilicity, solubility, and target binding . Its LogP of 0.65 and high boiling point (599.9°C) make it a benchmark compound for correlating physicochemical properties with membrane permeability and metabolic stability in natural product libraries.

Natural Product Isolation and Purity Benchmarking

With a reported purity of ≥98% from multiple suppliers and a well-documented natural source (Sclerocarya birrea bark, Laggera pterodonta herbs) [3], jaceidin triacetate can serve as an analytical standard for HPLC-MS quantification of 6-O-methylated flavonoids in plant extracts. Its distinct retention time and mass spectrum (exact mass 486.116) enable accurate identification in complex mixtures.

Cytotoxicity Profiling in Cancer Cells

Although primary evidence for jaceidin triacetate's anticancer activity is limited, the structurally related compound jaceidin has demonstrated potent cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cells [4]. Researchers may use jaceidin triacetate as a negative control or comparator in viability assays to dissect the contribution of acetyl groups to cytotoxic effects, given its established Vero-E6 toxicity profile [2].

Application
Selection Property
Validation Focus
Mpro biochemical protease assays
Reported Mpro inhibition context
FRET assay reproducibility; cross-study potency benchmarking
Flavonoid acetylation SAR
Acetylation-dependent physicochemical profile
Lipophilicity, solubility, and membrane permeability characterization
Natural product analytical standard
Reported purity and source identity
HPLC-MS method validation; retention time and mass confirmation
Cancer cell cytotoxicity screening
Cell-model endpoint context
Viability assay endpoint review; comparator with non-acetylated analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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